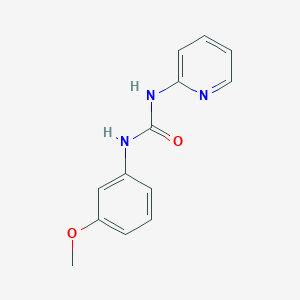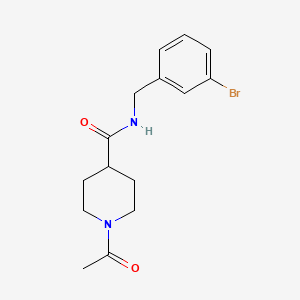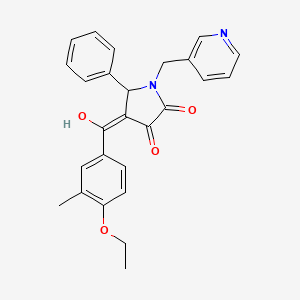
2-(butylthio)benzamide
Vue d'ensemble
Description
2-(butylthio)benzamide, also known as N-(butylthio)phthalimide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of phthalimide and is known to exhibit various biological activities.
Applications De Recherche Scientifique
Structural and Spectral Analyses
2,2’-Dithiobis(benzamide) derivatives, related to 2-(butylthio)benzamide, have been explored for their structural properties. These compounds, including 2,2’-Dithiobis(N-butyl-benzamide), demonstrate significant biological properties such as antibacterial and antifungal activities. They also inhibit blood platelet aggregation. One particular application is as an antiseptic in cosmetics. The structural properties of these compounds have been characterized using 1H NMR and X-ray diffraction, showing that they crystallize in a triclinic form with specific dimensions and angles (Yıldırım et al., 2018).
Antimicrobial and Antitubercular Activity
2,2'-Dithiobis(benzamide) derivatives have been synthesized and tested for their in vitro antibacterial activity against Mycobacterium tuberculosis, including resistant strains. These compounds have shown significant efficacy, with some derivatives being superior or equivalent to conventional antitubercular agents like streptomycin and kanamycin. Importantly, they showed no cross-resistance with existing antitubercular drugs (Okachi et al., 1985).
Antifungal and Antibacterial Properties
Fluoro and trifluoromethyl derivatives of 2,2′-dithiobis(benzamides) have been prepared, and their antifungal and antibacterial activity evaluated. Several of these compounds demonstrated high activity against fungi and Gram-positive microorganisms, and some showed activity against Gram-negative strains. This suggests a promising avenue for the development of new antimicrobial agents (Carmellino et al., 1994).
Anti-Cancer Evaluation
Metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, which is structurally similar to this compound, have been synthesized and evaluated for anti-cancer properties. These complexes showed significant toxicity against human colon carcinoma cells, suggesting their potential as strong antitumor agents. Additionally, these complexes have been tested for both antifungal and antibacterial activities, with some showing high activity against various bacterial strains (Rizk et al., 2021).
Propriétés
IUPAC Name |
2-butylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMHGBZNPKHGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-{[3-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5366845.png)
![4-(4-ethyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5366850.png)
![7-(2-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5366851.png)
![5-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5366864.png)
![[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B5366868.png)

![N-(3-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5366881.png)


![8-(3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5366911.png)
![3-(3-bromophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5366920.png)
![1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5366928.png)
![1-acetyl-4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5366933.png)